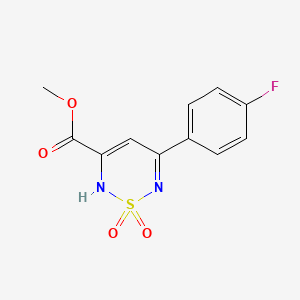

![molecular formula C23H19N3O B2960831 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-18-4](/img/structure/B2960831.png)

6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a multi-step protocol. Starting from either isatin or 5-fluoroisatin , a series of new derivatives are obtained. These derivatives incorporate (N1-aryl-1H-1,2,3-triazol-4-yl)methyl groups attached to the 6H-indolo[2,3-b]quinoxaline skeleton. The elegant synthesis of these complex molecules has been achieved .

Molecular Structure Analysis

The molecular structure of 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline consists of an electron-abundant indole entity linked to an electron-poor quinoxaline . This planar-integrated donor-acceptor dye exhibits a unique dipolar configuration, making it a promising candidate for the intramolecular charge transfer (ICT) mechanism .

Wissenschaftliche Forschungsanwendungen

Antiviral and Interferon Inducing Ability

Research by Shibinskaya et al. (2010) focused on the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, showing that these compounds possess potent interferon-inducing capabilities and antiviral activities with low toxicity. Specifically, derivatives with morpholine and 4-methyl-piperidine exhibited significant antiviral properties and minimal cytotoxicity, suggesting potential applications in developing antiviral therapeutics (Shibinskaya et al., 2010).

Optical and Electronic Properties

Thomas and Tyagi (2010) synthesized triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, exploring their optical absorption, emission spectra, electrochemical behavior, and thermal stability. These compounds exhibited varied electronic properties depending on the peripheral amines, offering insights into their potential use in electronic and photonic applications (Thomas & Tyagi, 2010).

Anticancer Activity

Chen et al. (2004) synthesized 11-substituted 6H-indolo[2,3-b]quinoline derivatives and evaluated their anticancer properties. The study found that certain methylated derivatives displayed higher cytotoxicity against cancer cell lines compared to non-methylated counterparts, highlighting their potential in cancer therapy (Chen et al., 2004).

Synthesis Methods

Nikumbh et al. (2016) developed a greener, more efficient methodology for synthesizing 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives, offering a viable alternative to conventional methods that involve environmentally harmful reagents. This advancement could facilitate the large-scale production of indoloquinoxaline derivatives for various applications (Nikumbh et al., 2016).

Antimicrobial Activity

Padmini et al. (2015) explored the synthesis of novel 6H-indolo[2,3-b]quinoxaline fused azetidinones, reporting their potential bioactive properties. The synthesized compounds displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal species, underscoring their potential in developing new antimicrobial agents (Padmini et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is DNA . This compound is a DNA intercalating agent , which means it inserts itself between the base pairs in the DNA double helix . This interaction with DNA is crucial for its pharmacological activities .

Mode of Action

This compound interacts with DNA through intercalation . The planar structure of this compound allows it to slide between the base pairs of the DNA double helix . This intercalation disrupts the processes that are vital for DNA replication , leading to its antiviral and cytotoxic properties .

Biochemical Pathways

Its dna intercalation activity suggests it may affect dna replication and transcription . By disrupting these processes, it can inhibit the growth and proliferation of cells, particularly cancer cells .

Pharmacokinetics

Its high solubility (>27 M in acetonitrile) suggests it may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of cell growth and proliferation . This is due to its disruption of DNA replication and transcription through intercalation . It has shown cytotoxic effects against various human cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and solubility can be affected by the solvent used . More research is needed to fully understand how different environmental factors influence its action, efficacy, and stability.

Eigenschaften

IUPAC Name |

6-[2-(2-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-16-8-2-7-13-21(16)27-15-14-26-20-12-6-3-9-17(20)22-23(26)25-19-11-5-4-10-18(19)24-22/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKELYAZADRUYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetamide](/img/structure/B2960750.png)

![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)

![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)